

Drofenine hydrochloride reconstitution problems

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Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

Cat. No.: S11145784

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Frequently Asked Questions (FAQs)

Q1: What is the solubility of Drofenine hydrochloride, and what is the recommended solvent for preparing a stock solution?

Drofenine hydrochloride is soluble in various solvents. The following table summarizes the solubility data from different suppliers for easy comparison.

Solvent	Concentration	Notes
DMSO	71 mg/mL (200.6 mM) [1]	Use fresh, moisture-absorbing DMSO reduces solubility [1].
DMSO	75 mg/mL (211.91 mM) [2]	Hygroscopic DMSO has a significant impact on solubility [2].
Water	33.3 mg/mL (94.09 mM) [2]	-

Recommendation: For *in vitro* assays, **DMSO** is the preferred solvent for preparing high-concentration stock solutions. It is crucial to use freshly opened DMSO to avoid water absorption, which can compromise solubility and compound stability.

Q2: How should I store Drofenine hydrochloride stock solutions and powder to ensure stability?

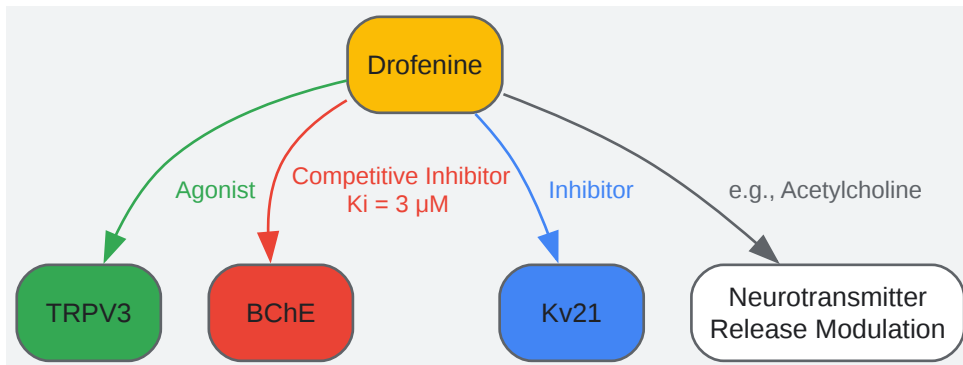
Proper storage is critical for maintaining the integrity of your reagent.

Form	Storage Condition	Shelf Life
Powder	-20°C, sealed, away from moisture [2] [1]	3 years from receipt [1]
DMSO Stock Solution	-80°C, sealed	6 months [2]
DMSO Stock Solution	-20°C, sealed	1 month [2]

Best Practice: Aliquot the stock solution into single-use portions upon initial preparation to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.

Q3: What are the primary molecular targets and mechanisms of action of Drofenine hydrochloride?

Drofenine hydrochloride is a multi-target agent with several documented mechanisms, which are summarized in the diagram below.



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Your experimental outcomes, such as calcium influx in specific cell lines, can be influenced by this multi-target profile. The choice of cell model is crucial for data interpretation [3] [1].

Detailed Experimental Protocols

Protocol 1: Identifying Drofenine as a TRPV3 Agonist via Calcium Imaging

This methodology is adapted from the publication that identified Drofenine's activity on TRPV3 [3].

1. Cell Preparation and Transfection

- **Cell Line:** Use HEK-293 cells stably overexpressing human TRPV3. As a control, use wild-type HEK-293 cells or cells expressing other TRP channels (e.g., TRPA1, TRPV1) to test selectivity.
- **Mutagenesis:** To probe the activation site, generate TRPV3 mutants (e.g., H426N) using site-directed mutagenesis and transiently transfect them into HEK-293 cells [3].
- **Plating:** Plate cells into 96-well or 384-well plates coated with 1% gelatin 24-48 hours before the assay [3].

2. Dye Loading and Compound Preparation

- **Loading:** Incubate cells with Fluo-4 AM dye (e.g., using the Fluo-4 Direct Kit) diluted in assay buffer for 60 minutes at 37°C [3].
- **Compound:** Prepare a 300 μM stock solution of **Drofenine hydrochloride** in calcium assay buffer (1x HBSS, 20 mM HEPES, pH 7.3). Further dilute to the desired working concentration (e.g., 1-100 μM) [3].

3. Calcium Flux Measurement

- Use a fluorescence plate reader or imaging system to measure calcium-dependent fluorescence.
- **Baseline:** Record fluorescence for 10-30 seconds to establish a baseline.
- **Agonist Addition:** Add Drofenine to the wells and monitor the fluorescence change for several minutes.
- **Antagonist Control:** To confirm TRPV3-specific activity, pre-treat cells with a known TRPV3 antagonist (e.g., icilin or a synthetic inhibitor) for 15-30 minutes before adding Drofenine [3].
- **Data Analysis:** Calculate the fold-change in fluorescence intensity (F/F_0) to quantify agonist-induced calcium flux.

Protocol 2: General In Vitro Reconstitution and Dosing Procedure

This is a general protocol for creating stock solutions and working doses for cell-based assays.

1. Stock Solution Reconstitution

- Centrifuge the vial containing **Drofenine hydrochloride** powder briefly to ensure the content is at the bottom.
- Add the calculated volume of **fresh, anhydrous DMSO** to achieve a 50-100 mM stock concentration (e.g., add 282 μL DMSO to 10 mg powder for a 100 mM solution). Vortex until completely dissolved.

- Immediately aliquot the stock solution into sterile, single-use vials and store at -80°C.

2. Preparing Working Doses for Cell Treatment

- Thaw a single aliquot of the stock solution on ice or at room temperature.
- Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final working concentration. The final DMSO concentration in the medium should typically not exceed 0.1-1.0% to avoid cytotoxicity.
- Gently swirl the medium to ensure uniform distribution of the compound before adding it to the cells.

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Precipitation in stock solution	Water absorption in DMSO; freeze-thaw cycles.	Use fresh, anhydrous DMSO; aliquot into single-use vials; avoid repeated freezing/thawing.
Low activity / No response in calcium assay	Incorrect cell model; desensitized channel.	Confirm TRPV3 expression in your cells; use a positive control (e.g., 2-APB); test on wild-type cells as a negative control [3].
High background or non-specific activation	Off-target effects on other channels.	Include channel-specific inhibitors and controls with cells expressing related TRP channels (TRPA1, TRPV1, etc.) to confirm selectivity [3].
High cytotoxicity at low doses	Known cytotoxic effect of Drofenine.	Titrate the dose carefully. Cytotoxicity in keratinocytes has been observed and may be linked to its TRPV3 activity [3].

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References

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2. Drofenine hydrochloride (Hexahydroadiphenine ... [medchemexpress.com]
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